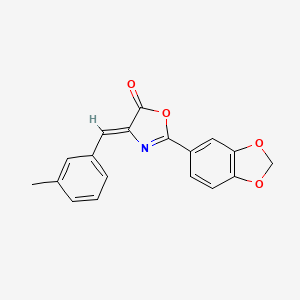![molecular formula C24H22N8O4 B11555007 4-[(E)-(2-{4-(benzylamino)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-methoxyphenol](/img/structure/B11555007.png)
4-[(E)-(2-{4-(benzylamino)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{2-[4-(BENZYLAMINO)-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOL is a complex organic compound that features a triazine ring, a benzylamino group, and a nitrophenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[4-(BENZYLAMINO)-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOL typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzylamino Group: This step involves the reaction of the triazine intermediate with benzylamine.
Addition of the Nitrophenylamino Group: The nitrophenylamino group is introduced through a nucleophilic substitution reaction.
Final Assembly: The final compound is assembled by coupling the triazine derivative with the appropriate hydrazine and methoxyphenol under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenol moiety.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The triazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the methoxyphenol moiety.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating certain diseases.
Industry
Material Science: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[4-(BENZYLAMINO)-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOL involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazine ring and functional groups allow it to bind to specific sites, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(BENZYLAMINO)-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZINE
- 4-(BENZYLAMINO)-6-[(4-AMINOPHENYL)AMINO]-1,3,5-TRIAZINE
Uniqueness
The presence of the methoxyphenol moiety and the specific arrangement of functional groups make 4-[(E)-{2-[4-(BENZYLAMINO)-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOL unique compared to its analogs
Properties
Molecular Formula |
C24H22N8O4 |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
4-[(E)-[[4-(benzylamino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C24H22N8O4/c1-36-21-13-17(7-12-20(21)33)15-26-31-24-29-22(25-14-16-5-3-2-4-6-16)28-23(30-24)27-18-8-10-19(11-9-18)32(34)35/h2-13,15,33H,14H2,1H3,(H3,25,27,28,29,30,31)/b26-15+ |
InChI Key |
XJOXGHJVPFSZGY-CVKSISIWSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NCC4=CC=CC=C4)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NCC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(dimethylamino)phenyl]-3-phenylpropanamide](/img/structure/B11554925.png)
![N'~1~,N'~3~-bis[(E)-(2,3,4-trimethoxyphenyl)methylidene]propanedihydrazide](/img/structure/B11554931.png)
![2-(2,4-Dichlorophenoxy)-N-[2,2,2-trichloro-1-(4-acetamidobenzenesulfonamido)ethyl]acetamide](/img/structure/B11554933.png)
![2,4-dibromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11554939.png)
![2-(4-bromophenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11554943.png)

![2-(4-bromophenoxy)-N'-[(E)-(5-bromothiophen-2-yl)methylidene]propanehydrazide](/img/structure/B11554954.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11554956.png)
![4-{[(4-Chlorophenyl)sulfanyl]methyl}-N-(2-ethylphenyl)benzamide](/img/structure/B11554960.png)
![4-[(E)-(2-{[(3-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate (non-preferred name)](/img/structure/B11554968.png)
![4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]-2-nitrophenyl 2,4-dichlorobenzoate](/img/structure/B11554984.png)
![2-bromo-6-[(E)-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol](/img/structure/B11554992.png)
![2-(2,4-Dichlorophenoxy)-N'-[(E)-[2-(2-ethylpiperidin-1-YL)-5-nitrophenyl]methylidene]acetohydrazide](/img/structure/B11554997.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B11555015.png)
